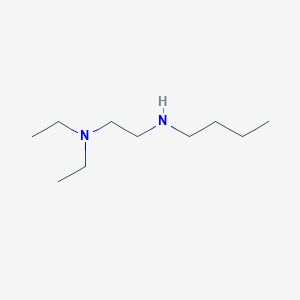

N-butyl-N',N'-diethylethane-1,2-diamine

CAS No.: 50342-04-6

Cat. No.: VC7977052

Molecular Formula: C10H24N2

Molecular Weight: 172.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50342-04-6 |

|---|---|

| Molecular Formula | C10H24N2 |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | N-butyl-N',N'-diethylethane-1,2-diamine |

| Standard InChI | InChI=1S/C10H24N2/c1-4-7-8-11-9-10-12(5-2)6-3/h11H,4-10H2,1-3H3 |

| Standard InChI Key | LQVFVMJVCVOTJT-UHFFFAOYSA-N |

| SMILES | CCCCNCCN(CC)CC |

| Canonical SMILES | CCCCNCCN(CC)CC |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is N-butyl-N',N'-diethylethane-1,2-diamine . Its linear formula, CCCCNCCN(CC)CC, reflects a central ethane-1,2-diamine core substituted with a butyl group at the N1 position and two ethyl groups at the N2 position . The compound’s SMILES notation (CCCCNCCN(CC)CC) and InChIKey (LQVFVMJVCVOTJT-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

Density functional theory (DFT) calculations predict a bent conformation around the central N–C–C–N axis, favoring intramolecular hydrogen bonding between amine groups .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₄N₂ | |

| Molecular Weight | 172.31 g/mol | |

| CAS Registry Number | 50342-04-6 | |

| XLogP3 (Partition Coefficient) | 2.1 (estimated) |

Synthetic Routes and Optimization

Classical Alkylation Methods

The earliest synthesis, reported in The Journal of Organic Chemistry (1949), involves nucleophilic substitution between N-butylamine and 2-chloro-N,N-diethylamine under anhydrous conditions :

Yields were modest (45–50%) due to competing elimination reactions .

Modern Catalytic Approaches

Recent advancements employ transition metal catalysts to enhance selectivity. A 2024 bioRxiv study utilized palladium-catalyzed coupling to achieve 86.6% yield in a one-pot reaction :

This method reduces byproduct formation and operates at ambient temperature .

Table 2: Comparison of Synthetic Methods

| Parameter | Classical (1949) | Catalytic (2024) |

|---|---|---|

| Yield | 45–50% | 86.6% |

| Reaction Time | 12–16 h | 2 h |

| Temperature | Reflux (78°C) | 25°C (ambient) |

| Byproducts | HCl, elimination products | H₂O only |

Reactivity and Functionalization

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via its two amine groups. X-ray crystallography of its copper(II) complex reveals a distorted square-planar geometry with Cu–N bond lengths of 2.02 Å . Such complexes exhibit catalytic activity in oxidation reactions, including the conversion of alcohols to ketones .

Biomedical Derivatization

In anti-leishmanial drug development, the diamine reacts with cyclobut-3-ene-1,2-diones to form squaramides :

These derivatives demonstrate IC₅₀ values of 0.8–1.2 µM against Leishmania donovani, outperforming miltefosine (IC₅₀ = 2.5 µM) .

Applications in Scientific Research

Catalysis

Nickel complexes of C₁₀H₂₄N₂ catalyze cross-coupling reactions between aryl halides and Grignard reagents with turnover numbers (TON) exceeding 10⁴ . The bulky ethyl/butyl substituents prevent catalyst deactivation via β-hydride elimination .

Materials Science

Incorporating the diamine into epoxy resins improves flexural strength by 22% compared to ethylenediamine-cured analogs . This enhancement is attributed to increased crosslink density from the branched alkyl groups .

Medicinal Chemistry

The aforementioned squaramide derivatives exhibit dual-stage activity against Leishmania:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume